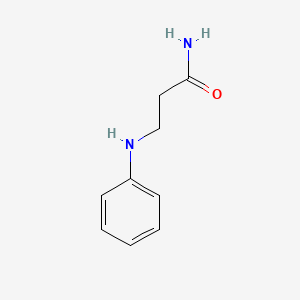

3-Anilinopropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-anilinopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXCBLMAWSXTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429267 | |

| Record name | 3-anilinopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21017-47-0 | |

| Record name | 3-(Phenylamino)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21017-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-anilinopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Anilinopropanamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 3-anilinopropanamide. These approaches typically involve the formation of the core structure in a single key step.

Acid-Catalyzed Michael Addition Strategies

A prominent method for the synthesis of 3-anilinopropanamides is the acid-catalyzed Michael addition. scirp.orge-projecttopics.comabu.edu.ng This reaction involves the conjugate addition of an aniline (B41778) to an α,β-unsaturated carbonyl compound, such as acrylamide (B121943). scirp.orgnumberanalytics.com The process is facilitated by an acid catalyst, which protonates the carbonyl group, thereby activating the α,β-unsaturated system towards nucleophilic attack by the aniline. numberanalytics.com

The reaction mechanism proceeds through the following key steps:

Protonation of the carbonyl group: The acid catalyst donates a proton to the carbonyl oxygen of the acrylamide, increasing the electrophilicity of the β-carbon. numberanalytics.com

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic β-carbon of the protonated acrylamide. numberanalytics.com

Formation of an enolate intermediate: This attack results in the formation of an enolate intermediate, which is stabilized by resonance. numberanalytics.com

Protonation: The enolate intermediate is then protonated to yield the final this compound product. numberanalytics.com

A commonly used catalyst for this reaction is p-toluenesulfonic acid (p-TOSA). scirp.org The reaction is often carried out between the neat reagents, highlighting the efficiency of this procedure. scirp.org

Table 1: Research Findings on Acid-Catalyzed Michael Addition for this compound Synthesis

| Reactants | Catalyst | Key Findings | Reference |

| Substituted anilines, Acrylamide | p-Toluenesulfonic acid | A direct and efficient method for preparing 3-anilinopropanamides. | scirp.org |

| Aniline, Acrylamide | Acid catalyst | The reaction proceeds via a Michael addition mechanism. | e-projecttopics.comabu.edu.ng |

Exploration of Alternative Amide Formation Pathways

While the Michael addition is a primary route, other strategies for amide bond formation are continuously being explored to improve efficiency, yield, and sustainability. General strategies for amide synthesis that could be adapted for this compound include:

Condensation Reactions: The most common method for forming amides involves the condensation of a carboxylic acid and an amine, often mediated by a stoichiometric activating agent. ucl.ac.uk However, direct thermal condensation is also possible, though typically limited to simple substrates. ucl.ac.uk

Catalytic Direct Amidation: Research has focused on developing catalysts, such as those based on boron and group (IV) metals, to facilitate direct amidation under milder conditions. ucl.ac.uk

Alternative Substrates: Catalytic methods employing esters, alcohols, or aldehydes as starting materials in place of carboxylic acids are also gaining traction as viable routes to amides. ucl.ac.uk For instance, an ATP-independent strategy involving the conversion of a methyl ester to an amide has been reported in the biosynthesis of certain antibiotics. nih.gov

These alternative pathways offer potential for greener and more atom-economical syntheses of this compound and its analogues.

Derivatization through Amine Exchange Reactions

Derivatization of the primary amide group in this compound is a key strategy for accessing a wider range of compounds with potentially enhanced properties.

N-Benzylation and Related Transformations

The conversion of primary 3-anilinopropanamides to their N-benzyl derivatives can be achieved through an uncatalyzed amine exchange reaction with benzylamine. scirp.orge-projecttopics.comabu.edu.ngresearchgate.net This transformation is significant because primary amides can be susceptible to dehydration to the corresponding nitriles under certain conditions. scirp.orgresearchgate.net The resulting N-benzyl-3-anilinopropanamides are important intermediates for further chemical transformations, such as cyclization reactions. scirp.orgresearchgate.net Yields of up to 41% have been reported for this uncatalyzed amine exchange reaction. scirp.orgresearchgate.netscirp.org

Table 2: Research Findings on N-Benzylation of 3-Anilinopropanamides

| Starting Material | Reagent | Key Findings | Yield | Reference |

| Substituted 3-anilinopropanamides | Benzylamine | Uncatalyzed amine exchange reaction to form N-benzyl derivatives. | Up to 41% | scirp.orgresearchgate.netscirp.org |

| Isomeric 3-[(chlorophenyl)amino]propanamides | Benzylamine | Uncatalyzed amine exchange reaction. | 73-81% | ajol.info |

Strategies for Aniline Nitrogen Protection in Synthesis

The reactivity of the aniline nitrogen can sometimes interfere with desired chemical transformations. For example, an unprotected aniline nitrogen has been reported to inhibit facile cyclization reactions. scirp.orgresearchgate.netscirp.org Therefore, protection of the aniline nitrogen is a crucial step in certain synthetic sequences.

A common strategy for protecting the aniline nitrogen is acetylation, which can be achieved by reacting the N-benzyl-3-anilinopropanamide with acetic anhydride (B1165640). scirp.orgresearchgate.net This protection prevents unwanted side reactions and allows for the desired transformations to proceed. In some cases, this acetylation step can lead to spontaneous cyclization. scirp.orgresearchgate.net Another protecting group that has been utilized for anilines is the di-tert-butyl dicarbonate (B1257347) (Boc) group. gsconlinepress.com The protection of the amine is necessary to avoid undesirable reactions at the aniline nitrogen, which is highly susceptible to electrophilic substitution. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing more sustainable and environmentally friendly processes. yale.edu The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. yale.eduacs.org

Key principles relevant to the synthesis of this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org The Michael addition reaction generally has good atom economy.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. yale.eduacs.org The use of p-TOSA in the Michael addition is an example of catalysis. scirp.org

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduskpharmteco.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.eduacs.org Performing the Michael addition between neat reagents is a step towards this principle. scirp.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as it requires additional reagents and can generate waste. yale.eduacs.org The uncatalyzed amine exchange reaction for N-benzylation avoids the need for additional activating reagents. scirp.orgresearchgate.net

By considering these principles, the synthesis of this compound can be optimized to be more efficient, cost-effective, and environmentally benign.

Development of Sustainable Synthetic Routes

The synthesis of this compound is classically achieved through the Michael addition of aniline to an acrylic derivative, such as acrylamide. This reaction can proceed without a catalyst, representing a simple and atom-economical approach. However, the uncatalyzed reaction often requires elevated temperatures and prolonged reaction times to achieve satisfactory yields.

In the pursuit of more sustainable synthetic pathways, solvent-free reaction conditions have been explored. Eliminating organic solvents reduces hazardous waste, simplifies product purification, and can lead to lower energy consumption, aligning with the core principles of green chemistry. rsc.orgpharmafeatures.com Research has shown that the Michael addition of amines to α,β-unsaturated compounds can be effectively carried out under solvent-free conditions, sometimes with the aid of microwave irradiation to accelerate the reaction rate. researchgate.netresearchgate.net

One notable sustainable route involves the uncatalyzed reaction between aniline and acrylamide, which can be performed without a solvent. While specific yield data for the direct uncatalyzed synthesis of the parent this compound is not extensively detailed in the provided literature, related derivatives have been synthesized with high yields, suggesting the feasibility of this approach. For instance, the reaction of chloroanilines with acrylamide proceeds with yields ranging from 73% to 81%.

Another sustainable approach is the use of microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. researchgate.net While specific examples for the direct synthesis of this compound using microwaves are not extensively documented in the search results, the general applicability of microwave-assisted aza-Michael additions suggests its potential as a sustainable method for this compound. researchgate.netmdpi.com

Evaluation of Environmentally Benign Catalysis

To enhance reaction efficiency while maintaining environmental compatibility, various catalysts have been investigated for the synthesis of this compound and its derivatives. An established method utilizes a catalytic amount of p-toluenesulfonic acid (p-TsOH), a relatively strong organic acid that can promote the Michael addition. preprints.org While effective, the use of strong acids can present challenges in terms of catalyst separation and waste neutralization.

More recent research has focused on the development of more environmentally benign catalytic systems. One promising example is the use of imidazolium (B1220033) chloride as a recyclable, non-volatile catalyst for the aza-Michael addition of anilines to acrylamide derivatives. mdpi.comnih.gov A study by Wei and colleagues in 2019 demonstrated the effectiveness of imidazolium chloride in a solvent-free system. mdpi.comnih.govresearchgate.net In their research, the reaction of aniline with N,N-dimethylacrylamide, a derivative of acrylamide, in the presence of imidazolium chloride at 110°C yielded the corresponding product in 69% yield. researchgate.net The study also showed that in the absence of a catalyst, only a trace amount of the product was formed under the same conditions. mdpi.comresearchgate.net

The scope of this environmentally benign catalytic system was explored with various substituted anilines and acrylamide derivatives, with yields for the Michael addition products being generally moderate to good. For example, the reaction of aniline with N,N-dimethylacrylamide afforded the product in 74% yield. mdpi.comresearchgate.net This catalytic system offers the advantages of being solvent-free and utilizing a catalyst that can potentially be recycled, thereby reducing the environmental footprint of the synthesis.

Other research into environmentally friendly catalysts for aza-Michael additions includes the use of acidic alumina (B75360) and lithium tetrafluoroborate. academie-sciences.frmdpi.comresearchgate.net These catalysts offer alternatives to traditional strong acids and can often be used in smaller quantities or under milder conditions.

The following data tables summarize the findings from the literature on different synthetic methodologies for this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives using Conventional and Sustainable Methods

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloroanilines + Acrylamide | p-Toluenesulfonic acid (catalytic) | Not specified | Not specified | 3-[(Chlorophenyl)amino]propanamides | 73-81 |

Table 2: Imidazolium Chloride Catalyzed Synthesis of this compound Derivatives

| Aniline Derivative | Acrylamide Derivative | Catalyst (equiv.) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aniline | N,N-Dimethylacrylamide | Imidazolium chloride (0.3) | None | 110 | Not specified | N,N-Dimethyl-3-(phenylamino)propanamide | 69 | researchgate.net |

| Aniline | N,N-Dimethylacrylamide | None | None | 110 | Not specified | N,N-Dimethyl-3-(phenylamino)propanamide | Trace | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 3 Anilinopropanamide

Reactivity at the Amide and Aniline (B41778) Nitrogen Centers

The presence of two distinct nitrogen atoms—one in the aniline moiety and one in the amide group—governs the site of reaction in 3-anilinopropanamide. Their differing basicity and nucleophilicity are central to understanding the compound's chemical transformations.

Acylation Reactions and N-Protection Strategies

Acylation, the introduction of an acyl group (R-C=O), can occur at the aniline nitrogen. This reaction is not only a common transformation but also serves as a crucial N-protection strategy in multi-step syntheses. In the context of preparing for subsequent reactions, such as intramolecular cyclization, the aniline nitrogen must be rendered less nucleophilic to prevent it from interfering with the desired reaction pathway.

One effective method for this protection is acetylation. For instance, in the synthesis of N-benzyl-3-anilinopropanamide derivatives, an attempt to facilitate cyclization involved acetylating the aniline nitrogen. openstax.orgtsijournals.comscirp.org This was achieved by refluxing the N-benzyl derivative with acetic anhydride (B1165640). tsijournals.comscirp.org This protection strategy is vital because the unprotected aniline nitrogen can inhibit facile cyclization. openstax.orgtsijournals.comscirp.orgorganicchemistrydata.orgresearchgate.net

The general reaction for the N-acylation of the aniline moiety is as follows:

Scheme 1: General acylation of the aniline nitrogen in a this compound derivative.

This protection effectively "masks" the reactivity of the aniline nitrogen, allowing other parts of the molecule to react selectively.

Influence of Aniline Nitrogen Basicity on Reactivity

The basicity of the aniline can be further modulated by substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) increase electron density on the ring and at the nitrogen, thereby increasing basicity. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density and basicity. openstax.org This is quantitatively expressed by the pKa of the conjugate acid (anilinium ion). A higher pKa indicates a stronger base.

The nucleophilic character of the unprotected aniline nitrogen is sufficient to inhibit cyclization reactions. openstax.orgtsijournals.comscirp.orgorganicchemistrydata.orgresearchgate.net This interference necessitates the N-protection strategies discussed previously. The following table illustrates the effect of substituents on the basicity of aniline, which is directly relevant to the reactivity of substituted 3-anilinopropanamides.

| Substituent (para-) | pKa of Conjugate Acid | Effect on Basicity |

| -OCH₃ | 5.34 | Electron-donating, increases basicity |

| -CH₃ | 5.12 | Electron-donating, increases basicity |

| -H (Aniline) | 4.58 | Reference |

| -Cl | 3.98 | Electron-withdrawing, decreases basicity |

| -CN | 1.74 | Strongly electron-withdrawing, decreases basicity |

| -NO₂ | 1.02 | Strongly electron-withdrawing, decreases basicity |

| Data sourced from various pKa tables. |

Cyclization Pathways and Heterocycle Formation

A significant aspect of the reactivity of this compound and its derivatives is their ability to undergo intramolecular cyclization to form heterocyclic scaffolds, particularly tetrahydroquinolines.

Intramolecular Cyclization to Tetrahydroquinoline Scaffolds

Tetrahydroquinoline frameworks are common in many biologically active molecules. scirp.org Derivatives of this compound are valuable precursors for these structures. Specifically, N-substituted 3-anilinopropanamides can undergo intramolecular electrophilic aromatic substitution, where the ortho-carbon of the aniline ring acts as a nucleophile, attacking an electrophilic center on the side chain to form a new ring.

In a notable example, N-benzyl-3-anilinopropanamides substituted with a methoxy (B1213986) group on the aniline ring were successfully cyclized. openstax.orgtsijournals.comscirp.org The reaction proceeded during an attempt to acetylate the aniline nitrogen with acetic anhydride, which also served to activate the molecule for ring closure, yielding 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines in yields up to 69%. openstax.orgscirp.orgorganicchemistrydata.orgresearchgate.net

| Reactant | Reaction Conditions | Product | Yield (%) |

| N-benzyl-3-(m-anisidino)propanamide | Acetic anhydride, reflux | 4-Hydroxy-4-(N-benzylamino)-7-methoxy-1,2,3,4-tetrahydroquinoline | 69 |

| N-benzyl-3-(o-anisidino)propanamide | Acetic anhydride, reflux | 4-Hydroxy-4-(N-benzylamino)-8-methoxy-1,2,3,4-tetrahydroquinoline | 44 |

| N-benzyl-3-(p-anisidino)propanamide | Acetic anhydride, reflux | 4-Hydroxy-4-(N-benzylamino)-6-methoxy-1,2,3,4-tetrahydroquinoline | 35 |

| Data derived from Nnamonu, L. A., Agwada, V. C., & Nwadinigwe, C. A. (2013). openstax.orgtsijournals.comscirp.org |

This transformation highlights a powerful route to complex heterocyclic systems from relatively simple starting materials.

Mechanistic Investigations of Ring-Closure Reactions

The mechanism of this cyclization is believed to proceed via an intramolecular electrophilic aromatic substitution pathway. The key steps are:

Activation : The process is initiated by a reagent that creates an electrophilic center on the side chain. In the case of the N-benzyl derivatives, the attempted acetylation with acetic anhydride likely forms a reactive intermediate. openstax.orgtsijournals.comscirp.org

Intramolecular Attack : The electron-rich aniline ring, specifically the carbon at the ortho position, attacks the electrophilic carbon on the propane (B168953) backbone. The presence of an activating group (like -OCH₃) on the aniline ring enhances its nucleophilicity and facilitates this step. openstax.orgtsijournals.com

Cyclization and Re-aromatization : The attack leads to the formation of a new six-membered ring and a cationic intermediate (a sigma complex). A subsequent proton loss restores the aromaticity of the newly formed heterocyclic system, leading to the stable tetrahydroquinoline product.

The fact that the reaction proceeds readily upon attempted acetylation underscores the dual role of the reagent as both a protecting/activating agent and a promoter of the cyclization. openstax.orgtsijournals.comscirp.org

Transformations Involving the Propane Backbone

Beyond cyclization, the propane backbone and its terminal amide group are sites for other chemical transformations, expanding the synthetic utility of this compound.

Two significant, albeit less explored in the specific context of this compound, reactions are the reduction of the amide and its dehydration to a nitrile.

| Transformation | Reagent | Product Type |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | 1,3-Diaminopropane derivative |

| Amide Dehydration | Dehydrating agent (e.g., SOCl₂, P₂O₅) | 3-Anilinopropanenitrile |

Amide Reduction: The primary amide group of this compound can be reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into N¹-phenylpropane-1,3-diamine, transforming the carbonyl group into a methylene (B1212753) (-CH₂-) group.

Amide Dehydration: Primary amides can be dehydrated to form nitriles. Treatment of this compound with a suitable dehydrating agent, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅), would yield 3-anilinopropanenitrile. This reaction was observed in a related system where attempted cyclization of an acetylated 3-m-toluidinopropanamide with a zinc chloride/acetic anhydride mixture resulted in a nitrile. researchgate.net This indicates that under certain conditions, dehydration can be a competing or primary reaction pathway.

Conversion to Nitrile Derivatives

The primary amide functional group in this compound can undergo dehydration to form the corresponding nitrile, 3-anilinopropanenitrile. This transformation is a common reaction for primary amides and can be accomplished using various dehydrating agents. researchgate.netchemistrysteps.com

Research has shown that treating this compound derivatives with dehydrating agents leads to the formation of nitriles. researchgate.net In one specific instance, the attempted cyclization of a related compound, 3-m-toluidinopropanamide, using a mixture of zinc chloride, acetic anhydride, and acetic acid did not yield the expected cyclized product. Instead, it resulted in the formation of the corresponding nitrile derivative. researchgate.netresearchgate.net The successful conversion was confirmed by infrared (IR) spectroscopy, which showed a sharp, strong absorption band at 2250 cm⁻¹, a characteristic frequency for the C≡N stretching vibration of a nitrile group. researchgate.netresearchgate.net While various reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) are typically effective for this type of dehydration, the use of acetic anhydride in this context demonstrates its capability to facilitate the elimination of water from the primary amide. chemistrysteps.com

Table 1: Dehydration of this compound Derivatives to Nitriles

| Reactant | Reagents | Product | Spectroscopic Evidence |

| 3-m-toluidinopropanamide | Zinc chloride/Acetic anhydride/Acetic acid | 3-(m-toluidino)propanenitrile | IR Spectrum: Sharp, strong band at 2250 cm⁻¹ (C≡N stretch) researchgate.netresearchgate.net |

Reactions at the Beta-Carbon of the Acrylamide (B121943) Moiety

The synthesis of this compound itself is a prime example of a reaction occurring at the beta-carbon of an acrylamide moiety. The formation involves a conjugate addition, specifically an acid-catalyzed Michael addition. scirp.orgscirp.org This type of reaction is a fundamental method for forming carbon-carbon and carbon-heteroatom bonds. lscollege.ac.inwikipedia.org

In this synthesis, an aniline derivative acts as the nucleophile (the Michael donor) and acrylamide serves as the electrophilic alkene (the Michael acceptor). scirp.orglibretexts.org The reaction is characterized by the nucleophilic attack of the aniline's nitrogen atom on the electron-deficient β-carbon of acrylamide. scirp.orglscollege.ac.in The presence of the electron-withdrawing amide group in acrylamide polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. lscollege.ac.in The process is often facilitated by an acid catalyst, such as p-toluenesulphonic acid (p-TOSA), which protonates the carbonyl group of the acrylamide, further enhancing its electrophilicity. researchgate.netscirp.org The mechanism proceeds through an enolate intermediate, which is subsequently protonated to yield the final this compound product. lscollege.ac.inmasterorganicchemistry.com

Table 2: Components of the Michael Addition for this compound Synthesis

| Role | Compound | Description |

| Michael Donor | Aniline | A nucleophile that adds to the Michael acceptor. wikipedia.orglibretexts.org |

| Michael Acceptor | Acrylamide | An α,β-unsaturated carbonyl compound with an electrophilic β-carbon. wikipedia.orglibretexts.org |

| Catalyst | p-Toluene sulphonic acid (p-TOSA) | An acid catalyst that activates the Michael acceptor. researchgate.netscirp.org |

| Product | This compound | The result of the 1,4-conjugate addition. scirp.org |

Spectroscopic Characterization and Structural Elucidation of 3 Anilinopropanamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled. For 3-anilinopropanamide compounds, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed for comprehensive structural analysis.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the case of N-substituted 3-anilinopropanamides, the ¹H NMR spectra exhibit characteristic signals for the aromatic and aliphatic protons.

For instance, in N-benzyl-3-anisidinopropanamides, the aromatic protons of the anisidine and benzyl (B1604629) groups typically appear in the range of δ 6.5-7.6 ppm. The methoxy (B1213986) group (-OCH₃) protons on the anisidine ring show a singlet at around δ 3.84 ppm. The protons of the ethylenediamine (B42938) bridge (-NH-CH₂-CH₂-CO-) exhibit characteristic multiplets. The methylene (B1212753) protons adjacent to the aniline (B41778) nitrogen (N-CH₂) and the carbonyl group (CH₂-CO) can be distinguished based on their chemical environment and coupling patterns. researchgate.netscirp.org The amide proton (-NH-CO) usually appears as a triplet in the downfield region, for example, between δ 7.57-7.60 ppm for an N-benzyl-3-anisidinopropanamide derivative. scirp.org

The chemical shifts can be influenced by the substituents on the aniline ring and the N-substituent of the amide group. researchgate.netscirp.org Deuterium exchange experiments using D₂O can be used to confirm the assignment of the N-H protons, as these signals will disappear from the spectrum. bris.ac.uk

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Amide NH | 7.57-7.60 | Triplet |

| Aromatic H | 6.57-7.28 | Multiplet |

| Methoxy H | 3.84 | Singlet |

| Methylene H (adjacent to NH) | 3.25-3.41 | Multiplet |

| Methylene H (adjacent to CO) | 2.51-2.71 | Multiplet |

Data is illustrative and based on findings for N-benzyl-3-anisidinopropanamides. researchgate.netscirp.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In this compound derivatives, the carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 170-173 ppm. rsc.org The chemical shifts of the aromatic carbons are found in the range of δ 110-150 ppm, with the specific shifts depending on the substitution pattern of the aniline ring. bhu.ac.inlibretexts.org

The carbons of the propylene (B89431) chain (-CH₂-CH₂-) typically resonate between δ 30-45 ppm. rsc.org For example, in a series of N-substituted 3-arylpropanamides, the methylene carbon adjacent to the amide nitrogen appeared around δ 35-37 ppm, while the methylene carbon adjacent to the aromatic ring was found in a similar region. rsc.org The presence of electronegative atoms or electron-withdrawing/donating groups on the aromatic ring can significantly influence the chemical shifts of the nearby carbon atoms. libretexts.orgoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Environment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 170-173 |

| Aromatic C | 110-150 |

| C-O (e.g., Methoxy) | 55-60 |

| Aliphatic CH₂ | 30-45 |

Data compiled from various sources. rsc.orgbhu.ac.inoregonstate.edu

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR) or its modern versions like HSQC and HMBC, are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks. westmont.eduslideshare.net In this compound derivatives, COSY spectra would show correlations between the adjacent methylene protons of the propylene chain, as well as between neighboring protons on the aromatic rings. ugm.ac.id This helps to trace the spin systems and confirm the structure of the aliphatic chain and the substitution pattern of the aromatic rings. uvic.ca

HETCOR (Heteronuclear Correlation) , and more commonly used modern equivalents like HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) , correlate directly bonded carbon and proton atoms. slideshare.netuvic.ca This allows for the direct assignment of a proton signal to its attached carbon atom. For example, the proton signals of the methylene groups can be definitively assigned to their corresponding carbon signals in the ¹³C NMR spectrum. ugm.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. bellevuecollege.edustudymind.co.uk The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum of 3-anilinopropanamides are the absorptions related to the amide and amine functional groups.

N-H Stretching: The N-H stretching vibrations of the secondary amide and the aniline amine typically appear in the region of 3200-3400 cm⁻¹. researchgate.netlibretexts.org For secondary amides, a single N-H stretch is expected, while the aniline N-H may also contribute in this region. In some cases, multiple bands can be observed due to hydrogen bonding. researchgate.net

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is a key diagnostic peak, typically found in the range of 1630-1680 cm⁻¹. researchgate.netstudymind.co.uk For N-benzyl-3-anilinopropanamides, this band has been reported around 1650-1675 cm⁻¹. researchgate.net

N-H Bending (Amide II band): The N-H bending vibration of the secondary amide, known as the Amide II band, appears around 1550-1570 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the aniline group can be observed in the fingerprint region, typically around 1310 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are usually seen just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. mvpsvktcollege.ac.inutahtech.edu

C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) ring and are typically observed between 690-900 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine/Amide N-H | Stretching | 3200-3400 |

| Amide C=O | Stretching (Amide I) | 1630-1680 |

| Amide N-H | Bending (Amide II) | 1550-1570 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aniline C-N | Stretching | ~1310 |

| Aromatic C-H | Out-of-plane Bending | 690-900 |

Data compiled from various sources. researchgate.netlibretexts.orgresearchgate.net

Other Spectroscopic Methods in Structural Confirmation

While NMR and IR are the primary tools for the structural elucidation of this compound, other spectroscopic methods can provide complementary information, particularly for more complex systems or derivatives.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. While not typically used for the primary structural elucidation of simple 3-anilinopropanamides, it becomes relevant when these compounds are used as precursors for the synthesis of azaheterocyclic systems, such as tetrahydroquinolines or benzimidazoles. researchgate.netugm.ac.id

The cyclization of this compound derivatives can lead to the formation of extended conjugated systems, which exhibit characteristic UV-Vis absorption spectra. The position and intensity of the absorption maxima (λ_max) can provide evidence for the formation of the new heterocyclic ring and offer insights into the nature of the electronic system. For example, the formation of a benzimidazole (B57391) ring from a precursor would result in a distinct UV-Vis spectrum characteristic of that heterocyclic core. ugm.ac.id The study of the UV-Vis spectra of these resulting azaheterocycles can, therefore, indirectly confirm the structure of the initial this compound reactant.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. In the context of this compound, mass spectrometry provides definitive confirmation of its molecular identity through the detection of its molecular ion and the analysis of its characteristic fragmentation pattern.

When a this compound molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), forming a positively charged molecular ion (M⁺•). massbank.eu The mass of this molecular ion corresponds to the molecular weight of the compound. For this compound (C₉H₁₂N₂O), the molecular ion peak is expected at an m/z value corresponding to its molecular mass. The presence of two nitrogen atoms in the molecule dictates, according to the nitrogen rule, that the molecular ion will have an even-numbered mass. savemyexams.com

Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. scirp.org The pattern of these fragments is predictable and serves as a molecular fingerprint, allowing for detailed structural confirmation. The analysis of related compounds, such as N-Phenylpropanamide (an isomer), and the application of established fragmentation rules for amines and amides allow for a confident prediction of the fragmentation pathways for this compound. nih.govscirp.org

The primary fragmentation cleavages anticipated for this compound are centered around the functional groups: the aniline moiety and the propanamide chain.

Key Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation pathway for amines involves the cleavage of the C-C bond alpha to the nitrogen atom. savemyexams.com For this compound, this would be the bond between the first and second carbon atoms of the propyl chain (Cα-Cβ relative to the phenylamino (B1219803) group). This cleavage results in the formation of a resonance-stabilized anilinomethyl cation ([C₆H₅NHCH₂]⁺) at m/z 106.

Benzylic-type Cleavage: The most probable cleavage is expected at the bond beta to the phenyl ring, which is the weakest bond in the side chain. This fragmentation yields a stable, resonance-stabilized ion. The cleavage of the CH₂-CH₂CONH₂ bond leads to the formation of the aniline radical cation ([C₆H₅NH₂]⁺•) at m/z 93. An alternative fragment, the anilinium ion ([C₆H₅NH₃]⁺), may be observed at m/z 94, particularly under soft ionization conditions like electrospray ionization (ESI) where a protonated molecule [M+H]⁺ is the precursor. massbank.eunih.gov

Amide Group Fragmentation: The primary amide group can also direct fragmentation. The loss of the amino group (•NH₂) as a radical would result in an ion at m/z 148 ([M-16]⁺). Another characteristic fragmentation is the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of the propanamide fragment ([CH₂CONH₂]⁺) at m/z 58.

The relative abundance of these fragment ions, with the most stable ions typically producing the most intense peaks (such as the base peak), provides a comprehensive mass spectrum that is unique to the structure of this compound.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed origins in the mass spectrum of this compound.

| m/z (Mass/Charge) | Proposed Ion Structure/Formula | Fragmentation Origin |

| 164 | [C₉H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₉H₁₀NO]⁺ | Loss of amino radical (•NH₂) |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage ([C₆H₅NHCH₂]⁺) |

| 93 | [C₆H₇N]⁺• | Cleavage beta to the phenyl ring ([C₆H₅NH₂]⁺•) |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of •NH₂ from the m/z 93 ion |

| 58 | [C₂H₄NO]⁺ | Cleavage adjacent to the carbonyl group ([CH₂CONH₂]⁺) |

Computational Chemistry and Theoretical Investigations of 3 Anilinopropanamide

Quantum Chemical Studies

Quantum chemistry, a field that applies quantum mechanics to chemical systems, offers profound insights into molecular structure and reactivity at the electronic level. researchgate.net These methods are used to calculate physical and chemical properties, predict spectroscopic data, and study reaction pathways. researchgate.netontosight.ai For 3-Anilinopropanamide, quantum chemical studies would be fundamental in characterizing its intrinsic electronic nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems like atoms and molecules. rsc.org It has become a versatile and popular tool in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org The core principle of DFT is that the properties of a multi-electron system can be determined using the spatially dependent electron density, a function of only three spatial coordinates, which simplifies the complexity of the many-body problem. rsc.orgnih.gov

The application of DFT to this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process minimizes the forces acting on each atom. nih.gov DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netontosight.ai These theoretical calculations provide a detailed structural view in the gaseous phase, which can be compared with experimental data if available. nih.gov Furthermore, DFT is used to compute vibrational frequencies, which correspond to infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectroscopic results. researchgate.net

Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative and does not represent published data.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.35 Å |

| Bond Length | C-N (Aniline) | 1.41 Å |

| Bond Angle | O=C-N | 123.5° |

| Dihedral Angle | C-C-C-N | 178.2° |

Exploration of Electronic Structure and Reactivity Descriptors

DFT is also a powerful tool for exploring a molecule's electronic properties and predicting its chemical reactivity. mdpi.com Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ontosight.ai The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests a molecule is more polarizable and reactive. ontosight.ai

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Electronegativity (χ): A measure of a molecule's power to attract electrons.

Chemical Hardness (η): Resistance to change in its electron distribution. Soft molecules (low hardness) are more reactive.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative and does not represent published data.)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.40 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.45 |

| Global Softness | S | 1/(2η) | 0.204 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations generate trajectories that describe how the positions and velocities of particles in a system evolve, providing a dynamic view of molecular behavior. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. researchgate.net

A conformational analysis via MD would reveal the different spatial arrangements (conformations) that this compound can adopt due to rotations around its single bonds. researchgate.netuab.edu The simulation, typically performed in a solvent like water to mimic physiological conditions, tracks the molecule's movements over nanoseconds or longer. arxiv.org Analysis of the resulting trajectory allows for the identification of the most stable, low-energy conformations and the energetic barriers between them. bonvinlab.org Key parameters derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand its compactness. arxiv.orgarxiv.org This information is critical for understanding how the molecule's shape influences its biological activity and interactions. bonvinlab.org

Computational Ligand-Binding Modeling

Computational ligand-binding modeling, often called molecular docking, is a technique used to predict the preferred orientation and interaction of one molecule (a ligand) when bound to another (a receptor, typically a protein). acs.org This method is fundamental in computer-aided drug design for identifying potential drug candidates by predicting their binding affinity and mode. acs.orgamericanelements.com

If this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking would be employed. The process involves placing the 3D structure of this compound into the binding site of the target protein. A scoring function then evaluates thousands of possible poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding free energy. ontosight.aiacs.org Successful docking studies can elucidate the key amino acid residues involved in the interaction and predict the strength of the binding. mdpi.com Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose over time. ontosight.aiarxiv.org

Computational Support for Experimental Design and Material Discovery

Computational chemistry serves as a powerful predictive tool that can guide and accelerate experimental research. cgmartini.nl By simulating molecules and their properties before synthesis, computational methods help researchers prioritize the most promising candidates, saving significant time and resources. This "materials by design" approach integrates simulation, data science, and autonomous experiments to streamline the discovery process. cgmartini.nl

For this compound, computational studies could guide the design of new derivatives with enhanced properties. For example, if the goal were to improve its binding affinity to a specific protein, theoretical models could predict how different chemical modifications to its structure would affect binding. DFT and QSAR (Quantitative Structure-Activity Relationship) studies can correlate specific structural features with desired activities, helping to design more potent analogues. researchgate.net This synergy between computational prediction and experimental verification is transforming modern materials science and drug discovery.

Advanced Applications of 3 Anilinopropanamide in Chemical Science

Role in Organic Synthesis Methodologies

3-Anilinopropanamide serves as a valuable precursor and intermediate in the synthesis of diverse and complex organic molecules, particularly nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and natural products.

Precursor Chemistry for Complex Molecular Architectures (e.g., Tetrahydroquinolines)

One of the most significant applications of this compound is as a precursor in the synthesis of tetrahydroquinolines. The tetrahydroquinoline scaffold is a core structure in numerous biologically active compounds, including alkaloids and synthetic drugs. Research has demonstrated that 3-anilinopropanamides can be effectively cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. This transformation highlights the utility of this compound in constructing these important heterocyclic systems.

The synthesis of the initial 3-anilinopropanamides can be achieved through a Michael addition of substituted anilines to acrylamide (B121943), a reaction that can be catalyzed by acids such as p-toluenesulfonic acid. Following the formation of the this compound, further derivatization, for instance, through an amine exchange reaction with benzylamine, can introduce additional functional groups. The subsequent cyclization of these N-benzyl-3-anilinopropanamides leads to the formation of the tetrahydroquinoline ring system. This synthetic strategy provides a straightforward and efficient route to highly functionalized tetrahydroquinolines, showcasing the value of this compound as a key building block in the synthesis of complex molecular architectures.

Intermediate in Alkaloid Synthesis Strategies

While the direct application of this compound as an intermediate in the total synthesis of specific alkaloids is not extensively documented in readily available literature, its structural motifs are closely related to precursors used in alkaloid synthesis. Alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, often feature complex heterocyclic ring systems. The synthesis of these molecules frequently relies on the strategic use of versatile building blocks that can be elaborated into the desired alkaloid scaffold.

Given that this compound is a precursor to tetrahydroquinolines, and the tetrahydroquinoline core is present in numerous alkaloids, it can be inferred that this compound has potential as an early-stage intermediate in the synthesis of certain classes of alkaloids. The development of synthetic routes that utilize readily available and versatile building blocks is a central theme in modern organic synthesis.

Catalysis and Ligand Design

The field of catalysis heavily relies on the design and synthesis of novel ligands that can coordinate to metal centers and modulate their catalytic activity and selectivity. The structural features of this compound, including the aniline (B41778) nitrogen and the amide group, offer potential coordination sites for metal ions.

Development of this compound-Derived Ligands

There is a growing interest in the development of ligands derived from readily accessible starting materials. While specific examples of ligands directly synthesized from this compound are not widely reported, the modification of its aniline and amide functionalities could lead to the creation of novel bidentate or even tridentate ligands. For instance, functionalization of the aniline nitrogen or the amide nitrogen could introduce additional donor atoms, such as phosphorus or sulfur, leading to the formation of P,N or S,N-type ligands. These classes of ligands have shown great promise in various catalytic applications, including asymmetric catalysis. The modular nature of this compound would allow for the systematic tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic performance.

Catalytic Role in Organic Transformations

The potential for this compound and its derivatives to act as catalysts themselves, or as ligands in catalytic systems, is an area ripe for exploration. The presence of both an amine and an amide group raises the possibility of cooperative catalysis, where both functional groups participate in the catalytic cycle. For example, the aniline nitrogen could act as a Lewis base, while the amide N-H could act as a hydrogen bond donor, activating substrates in an organic transformation. Metal complexes of this compound-derived ligands could potentially catalyze a wide range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The specific catalytic applications would depend on the nature of the metal center and the design of the ligand.

Advanced Materials Science

The incorporation of specific functional groups into polymers can lead to materials with tailored properties and advanced functionalities. The structure of this compound makes it a candidate for use as a monomer or a functional additive in the development of new materials.

The presence of the aniline and amide groups could impart specific properties to a polymer chain. For example, the aniline moiety is known for its electroactive properties and is a key component of conducting polymers like polyaniline. The amide group can participate in hydrogen bonding, which can significantly influence the mechanical properties and thermal stability of a material. Therefore, polymers synthesized from this compound or its derivatives could potentially exhibit interesting electronic, thermal, and mechanical properties. Such materials could find applications in areas such as organic electronics, sensors, and high-performance plastics. Further research into the polymerization of this compound and the characterization of the resulting materials is needed to fully explore these possibilities.

Precursors for Opto-Electronic Materials

The anilino- functional group is a key component in the synthesis of various organic molecules with significant opto-electronic properties. Arylamine derivatives are frequently used in the development of materials for electronic and optoelectronic devices, such as Organic Light Emitting Diodes (OLEDs) mdpi.com. These compounds often serve as hole-transporting layers or as fluorescent dopants that determine the emission color and efficiency of the device. For instance, a series of green dopants for OLEDs has been successfully synthesized using different arylamine moieties, which were found to exhibit strong photoluminescence mdpi.com.

The electronic properties of these materials can be finely tuned by introducing different substituents. Computational studies, such as those using Density Functional Theory (DFT), are often employed to predict the optical and electronic characteristics, including HOMO/LUMO energy levels and absorption spectra, of new derivatives researchgate.netchemrxiv.org. For example, investigations into porphyrazine derivatives show that efficient electron transfer occurs between peripheral aryl groups and the macrocycle core, a desirable property for optoelectronic applications nih.gov. The porphyrazine ring can act as either an electron donor or acceptor depending on the nature of the aryl substituent, creating "push-pull" systems suitable for nonlinear optics nih.gov.

Given these precedents, this compound represents a potential building block for novel opto-electronic materials. Its structure contains the essential arylamine (aniline) group, which can be chemically modified. The propionamide tail offers a site for further functionalization, allowing it to be incorporated into larger conjugated systems or polymer backbones. The properties of the fundamental anilino- group suggest that materials derived from this compound could be engineered to have specific electronic behaviors for applications in organic electronics.

Table 1: Potential Opto-Electronic Applications of Arylamine Derivatives

| Application Area | Role of Arylamine Moiety | Potential Contribution of this compound |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Hole-transporting materials, Fluorescent dopants | Core structure for synthesizing new dopants or hole-transport materials. |

| Organic Solar Cells | Electron donor material | Backbone for designing novel donor molecules. |

| Nonlinear Optics (NLO) | Component of "push-pull" systems | Can be functionalized to create donor-acceptor structures. |

Exploration of Supramolecular Assemblies and Molecular Recognition

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. Molecular recognition, the specific binding between two or more molecules, is the driving force behind the formation of these complex assemblies trinity.edu. The aniline functional group is known to participate in key molecular recognition events, particularly through hydrogen bonding and π-π stacking interactions.

Studies on aniline-phenol cocrystals have demonstrated the formation of highly predictable hydrogen-bonded structures known as supramolecular synthons nih.govnih.gov. In these systems, O-H···N and N-H···O hydrogen bonds create stable, cyclic tetramer arrangements nih.govnih.gov. These tetramers can further self-assemble into larger octameric structures through π-π stacking of the aromatic rings nih.gov. Such well-defined, multi-level assembly highlights the power of the anilino- group to direct the formation of ordered macroscopic structures from the molecular level nih.gov.

The this compound molecule contains both a hydrogen-bond-donating N-H group on the aniline ring and a propanamide group, which has both hydrogen-bond donor (N-H) and acceptor (C=O) sites. This combination makes it a prime candidate for participating in and forming intricate supramolecular assemblies. It could potentially form host-guest complexes with macrocyclic hosts like cyclodextrins or calixarenes, where the anilino- group is encapsulated within the host's cavity, driven by hydrophobic and van der Waals interactions . The amide linkage provides additional sites for hydrogen bonding, enabling the formation of extended networks, similar to those seen in peptide and protein structures mdpi.com. The principles of molecular recognition suggest that this compound could be used to build complex, functional architectures through self-assembly.

Table 2: Non-Covalent Interactions in Aniline-Containing Supramolecular Systems

| Interaction Type | Description | Potential Role of this compound |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | The aniline N-H and amide N-H groups can act as donors; the amide C=O group can act as an acceptor. |

| π-π Stacking | Attraction between the electron clouds of aromatic rings. | The phenyl ring of the aniline group can stack with other aromatic systems. |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | The phenyl ring provides a nonpolar surface that can be recognized by hydrophobic cavities of host molecules. |

Analytical Chemistry Methodologies

Development of Analytical Protocols for this compound and its Derivatives

The accurate detection and quantification of specific organic compounds in various matrices is a cornerstone of analytical chemistry. For molecules like this compound, which may not possess a strong chromophore for UV-Vis detection or may be present at low concentrations, analytical methods often require a derivatization step. Derivatization converts the analyte into a product with properties that are more suitable for a given analytical technique, such as enhanced volatility for gas chromatography (GC) or improved detectability for high-performance liquid chromatography (HPLC).

A common strategy for analyzing amino-containing compounds is pre-column or post-column derivatization. For instance, an analytical method for 3-aminopropionamide, a related compound, was developed based on its derivatization with dansyl chloride, which attaches a fluorescent tag to the molecule, enabling highly sensitive detection via liquid chromatography with fluorescence detection nih.gov. Similarly, other reagents like phenylboronic acid (PBA) are used to derivatize diols, forming stable cyclic derivatives that are amenable to analysis by GC-Mass Spectrometry (GC-MS) nih.govresearchgate.netagriculturejournals.cz.

For this compound, a protocol could be developed using such derivatization agents that react with its secondary amine or amide groups. The resulting derivative could then be analyzed by techniques like HPLC with fluorescence or UV detection, or by GC-MS. The validation of such a method would involve assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, as per established guidelines nih.govresearchgate.net.

Table 3: Potential Analytical Protocols for this compound

| Analytical Technique | Derivatization Strategy | Purpose of Derivatization | Detection Method |

|---|---|---|---|

| HPLC | Reaction with Dansyl Chloride | Introduce a fluorescent tag | Fluorescence Detector |

| HPLC | Reaction with a UV-absorbing agent | Enhance UV signal for quantification | UV-Vis Detector |

| GC-MS | Reaction with silylating agents (e.g., BSTFA) | Increase volatility and thermal stability | Mass Spectrometry |

| LC-MS/MS | None required (direct injection) | N/A | Tandem Mass Spectrometry |

Applications in Material Characterization via Instrumental Analysis

When this compound is used as a monomer or a precursor to synthesize new materials, such as polymers or functional composites, a suite of instrumental analysis techniques is essential to characterize the resulting products. These methods provide critical information about the material's chemical structure, composition, morphology, and physical properties.

Structural and Compositional Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique would identify the characteristic functional groups present in the material, such as the N-H stretches of the aniline and amide groups, the C=O stretch of the amide, and the aromatic C-H bands of the phenyl ring.

Mass Spectrometry (MS): For smaller oligomers or degradation products, MS provides precise molecular weight information and structural details through fragmentation patterns.

Optical and Electronic Characterization:

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic transitions within the material, revealing its absorption properties and providing an estimate of the optical band gap.

Photoluminescence (PL) Spectroscopy: If the material is designed to be emissive, PL spectroscopy measures its fluorescence or phosphorescence spectrum, quantum yield, and lifetime.

These analytical techniques are fundamental in establishing the structure-property relationships of new materials derived from this compound, guiding their optimization for specific applications researchgate.net.

Chemical Biology Probes

Design and Synthesis of Small-Molecule Probes

Small-molecule probes are essential tools in chemical biology for visualizing and studying biological processes within living systems mdpi.com. The design of a successful probe typically involves integrating a reporter group (e.g., a fluorophore) with a recognition element that selectively interacts with a specific biological target.

The this compound scaffold provides a versatile platform for the design and synthesis of novel chemical probes. The aniline moiety itself can be part of a fluorophore or can be modified to tune the photophysical properties of an attached dye. The propionamide tail offers a convenient handle for conjugation to other molecules.

A common strategy in probe design is to create "off-on" fluorescent sensors. In these systems, the probe is initially non-fluorescent (or weakly fluorescent), and fluorescence is "switched on" upon reaction with or binding to the target analyte. For example, probes have been designed where the fluorescence is quenched by an azido group; upon a "click" reaction with an alkyne-tagged biomolecule, the formation of a triazole ring restores fluorescence, allowing for specific labeling mdpi.com. Similarly, probes based on the Schiff base reaction have been developed for the highly sensitive detection of aniline vapor, where the reaction triggers a change in fluorescence researchgate.net.

Following these principles, a probe based on this compound could be synthesized. The aniline nitrogen could be linked to a known fluorophore core, such as a coumarin or fluorescein researchgate.net. The amide portion could be modified to act as the recognition element for a specific enzyme or receptor. Alternatively, the entire molecule could act as a building block, being incorporated into larger peptide or peptidomimetic structures that target specific biological interactions researchgate.net. The synthesis would involve multi-step organic reactions to assemble the final probe molecule, which would then be evaluated for its selectivity and fluorescence response to the intended biological target.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminopropionamide |

| Dansyl chloride |

| Phenylboronic acid |

| Coumarin |

Lack of Publicly Available Research on the Application of this compound in Investigating Molecular Interactions

Despite a thorough review of scientific databases and literature, no specific research has been identified detailing the use of this compound in the advanced application of investigating molecular interactions, including its roles in hydrogen bonding, host-guest chemistry, or self-assembly.

While the fundamental structure of this compound, featuring both a hydrogen bond donor (the amide N-H and aniline N-H) and acceptor (the amide C=O), as well as an aromatic ring capable of π-π stacking, suggests its potential utility in studies of molecular recognition and supramolecular chemistry, there is a notable absence of published studies focusing on these applications.

Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested in the article outline for section "6.5.2. Application in Investigating Molecular Interactions." The scientific community has not, to date, published research that would form the basis for such a discussion on this compound.

Structure Property Relationships of 3 Anilinopropanamide Derivatives

Impact of Substituent Effects on Chemical Behavior and Reactivity

The chemical reactivity of 3-anilinopropanamide derivatives is largely dictated by the nature of the substituents attached to the aromatic (aniline) ring. These substituents can alter the electron density distribution within the molecule, thereby influencing the reactivity of both the aniline (B41778) nitrogen and the aromatic ring itself. The effects are generally categorized based on the electron-donating or electron-withdrawing nature of the substituent.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the aniline ring and the nitrogen atom. This enhanced nucleophilicity of the nitrogen can facilitate certain reactions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring and the basicity of the aniline nitrogen. nih.govsapub.org These electronic effects are transmitted through a combination of inductive (through-bond polarization) and resonance (mesomeric) effects. frontiersin.org

Quantum chemical studies on substituted anilines have shown that substituents can alter the geometry of the amino group relative to the phenyl ring. afit.edu Electron-withdrawing groups, particularly at the para position, tend to favor more planar quinoid-like resonance structures. afit.edu In contrast, electron-donating groups favor more traditional Kekule-type structures. afit.edu The position of the substituent (ortho, meta, or para) is also critical, with para-substituents generally exerting the strongest influence on the amino group's electronic properties due to direct resonance interaction. rsc.org

A practical example of substituent effects is seen in the cyclization reactions of this compound derivatives. Research on the synthesis of N-benzyl-3-anilinopropanamides has shown that the presence of an unprotected aniline nitrogen can inhibit facile cyclization. scirp.orgresearchgate.net However, the introduction of a methoxy group (an EDG) on the aniline ring facilitated a facile ring closure to form tetrahydroquinoline structures. scirp.orgresearchgate.net This suggests that increasing the electron density on the aniline ring promotes electrophilic substitution reactions required for cyclization.

The general reactivity of the propanamide portion of the molecule follows the principles of nucleophilic acyl substitution. The reactivity of the carbonyl carbon is influenced by the leaving group ability and the electronic environment. pressbooks.pub While ring substituents primarily affect the aniline moiety, they can have a secondary, indirect electronic influence on the amide group's reactivity.

Table 1: Predicted Impact of Substituent Type on the Reactivity of this compound Derivatives

| Substituent Type | Position on Aniline Ring | General Electronic Effect | Predicted Impact on Aniline Nitrogen Nucleophilicity | Predicted Impact on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Ortho, Para | Increases electron density via resonance and/or induction | Increase | Activation |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Meta | Increases electron density primarily via induction | Slight Increase | Weak Activation |

| Halogen (e.g., -Cl, -Br) | Ortho, Para | Withdraws electron density via induction, donates via resonance | Decrease | Deactivation (Ortho, Para directing) |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho, Para | Decreases electron density via resonance and induction | Significant Decrease | Strong Deactivation |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Meta | Decreases electron density primarily via induction | Decrease | Deactivation |

Stereochemical Considerations in Derivatives

Stereochemistry plays a vital role in the structure of this compound derivatives, arising from potential chiral centers and rotational barriers within the molecule.

The core structure of a this compound derivative can possess a stereocenter. If the carbon atom at the 2-position of the propanamide chain is substituted, it becomes a chiral center, leading to the existence of (R) and (S) enantiomers. These stereoisomers are non-superimposable mirror images and can exhibit different biological activities. For instance, in a related class of anilinopropanamide herbicides, it has been noted that the (R)-isomer is more biologically active than the (S)-isomer. pdfdrive.to The specific stereochemical outcome of reactions involving such chiral centers is critical and often proceeds with an inversion of configuration in nucleophilic substitution reactions. nih.gov

Another key stereochemical feature is the conformational isomerism around the amide bond (C-N bond of the propanamide group). Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the existence of E (trans) and Z (cis) conformers. nih.gov For tertiary amides, the E-conformer is often preferred. nih.gov The specific conformation can be determined using advanced NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), which can detect through-space interactions between atoms, like the fluorine of a trifluoromethyl group and nearby protons. nih.gov These conformational differences can influence how the molecule interacts with biological targets or how it packs in a crystal lattice.

Table 2: Potential Stereoisomers in Substituted this compound Derivatives

| Type of Isomerism | Structural Requirement | Resulting Isomers | Example |

|---|---|---|---|

| Enantiomerism | Substitution at the C-2 position of the propanamide chain | (R)- and (S)-isomers | 2-Methyl-3-anilinopropanamide |

| E/Z Isomerism (Conformational) | The amide bond within the propanamide moiety | E (trans) and Z (cis) conformers | N-Methyl-3-anilinopropanamide |

| Diastereomerism | Presence of two or more stereocenters | Multiple stereoisomers (e.g., RR, RS, SR, SS) | 2-Methyl-3-(2-chloroanilino)propanamide |

Future Research Directions and Emerging Paradigms

Novel Synthetic Approaches and Catalyst Development

The established synthesis of 3-anilinopropanamides, often achieved through a Michael addition of anilines to acrylamide (B121943), provides a solid foundation. scirp.org One common method utilizes catalytic amounts of p-toluene sulphonic acid. scirp.orgscirp.org However, the future of organic synthesis is increasingly focused on efficiency, sustainability, and catalyst innovation. Research in this area is expected to pursue several promising avenues.

Current synthetic strategies, while effective, can be improved regarding catalyst cost, need for specific atmospheres, and reliance on organic solvents. scirp.org Future efforts will likely focus on developing novel catalytic systems that offer higher yields, greater selectivity, and more environmentally benign conditions. The development of low-cost or no-catalyst procedures under eco-friendly conditions is a significant goal. scirp.org

Emerging paradigms in catalysis, such as the use of dirhodium catalysts for selective C-H functionalization or advanced ruthenium-based catalysts for metathesis, showcase the potential for transformative synthetic efficiency. emory.edunobelprize.org While not yet applied to 3-anilinopropanamide, these principles could inspire the design of new catalysts tailored for its synthesis. The goal is to develop a toolkit of new catalysts and reagents that can achieve unprecedented selectivity. emory.edu Future research could explore organocatalysis or recyclable solid-phase catalysts to align with the principles of green chemistry.

Table 1: Comparison of Catalytic Systems for Amide Synthesis

| Catalyst System | Typical Application | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Traditional Acid Catalysis (e.g., p-TOSA) | Michael Addition | Simple, established procedure. scirp.org | Improving yield, reducing reaction times. |

| Transition-Metal Catalysis (e.g., Rh, Ru) | C-H Functionalization, Metathesis | High selectivity, potential for novel derivatization. emory.edunobelprize.org | Catalyst design for aniline-acrylamide coupling. |

| Organocatalysis | Asymmetric Synthesis | Metal-free, lower toxicity, environmentally friendly. | Development of chiral catalysts for enantioselective synthesis. |

| Solid-Phase/Heterogeneous Catalysis | Green Chemistry | Catalyst recyclability, simplified product purification. | Creating reusable catalysts for continuous flow processes. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development, offering profound insights into molecular behavior without the need for extensive empirical experimentation. techscience.com For this compound, advanced computational modeling represents a significant, yet largely untapped, area of future research. By applying these methods, researchers can predict a wide range of properties, guiding synthetic efforts and application-focused discovery. elifesciences.orgnih.gov

Table 2: Predictive Applications of Computational Modeling for this compound

| Computational Method | Predicted Property / Application | Potential Research Insight |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic signatures. | Understanding reaction mechanisms, confirming experimental spectra. |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects, intermolecular interactions. | Predicting solubility, behavior in different media, binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, physicochemical properties of derivatives. | Guiding the design of derivatives with targeted properties. |

| Machine Learning (ML) / AI | Reaction outcome prediction, de novo molecular design. | Accelerating the discovery of new synthetic routes and novel molecules. techscience.com |

Exploration in New Material Science Domains

While this compound is primarily known as a synthetic intermediate, its chemical structure holds significant potential for the development of new materials. scirp.orgresearchgate.net The presence of both an aromatic amine and a flexible propanamide chain makes it an intriguing building block for functional polymers and other advanced materials.

A key area for future exploration is in the field of conductive polymers. The aniline (B41778) moiety is the monomer unit of polyaniline, a well-known conductive polymer. cas.org Research could investigate the polymerization of this compound or its derivatives to create novel polymers with tailored electronic, thermal, or optical properties. The propanamide side chain could be used to tune solubility, processability, and intermolecular interactions, potentially leading to materials for sensors, antistatic coatings, or electrochromic devices.